molecular formula C11H15FN2O5S2 B2386755 4-[(2,2-Dimethylpropanehydrazido)sulfonyl]benzene-1-sulfonyl fluoride CAS No. 2094877-66-2

4-[(2,2-Dimethylpropanehydrazido)sulfonyl]benzene-1-sulfonyl fluoride

Cat. No. B2386755
CAS RN: 2094877-66-2
M. Wt: 338.37
InChI Key: VAWLIZGBQJZBAR-UHFFFAOYSA-N
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Description

The compound “4-[(2,2-Dimethylpropanehydrazido)sulfonyl]benzene-1-sulfonyl fluoride” is a type of sulfonyl fluoride. Sulfonyl fluorides are used as electrophilic warheads by both medicinal chemists and chemical biologists . They have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science .


Synthesis Analysis

Sulfonyl fluorides can be synthesized through various methods. Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . Other methods include the activation of sulfonamides using pyrilium salts, the deoxygenation of sulfonic acids, and the electrochemical oxidation of thiols . An organobismuth(III) complex bearing a bis-aryl sulfone ligand backbone can catalyze a synthesis of sulfonyl fluorides from the corresponding (hetero)aryl boronic acids in the presence of SO2 and Selectfluor .


Molecular Structure Analysis

Sulfonyl groups are organo-sulphur compounds containing the -SO2NH2 and/or -SO2NH- group and are characteristic of the existence of sulfanilamide group and a distinct 6- or 5-membered heterocyclic rings .


Chemical Reactions Analysis

Sulfonyl fluorides have been used in various chemical reactions. They have been used in sulfur(vi)-fluoride exchange (SuFEx) processes as transformations with click-like reactivity . They have also been used in the generation of fluorosulfonyl radicals from different precursors and their participation in the synthesis of diverse functionalized sulfonyl fluorides .


Physical And Chemical Properties Analysis

Sulfonyl fluorides are known for their balance of reactivity and stability, particularly their resistance to hydrolysis under physiological conditions . This balance of reactivity and stability is attractive for various applications .

Mechanism of Action

Sulfonyl fluorides are used as electrophilic warheads by both medicinal chemists and chemical biologists . They are targeted to covalently modify the hydroxyl of serine residues, where it causes an additional 183.0354 Da to be added to each modified residue .

Safety and Hazards

While specific safety and hazard information for “4-[(2,2-Dimethylpropanehydrazido)sulfonyl]benzene-1-sulfonyl fluoride” was not found, it’s important to note that sulfonyl fluorides in general should be handled with care due to their reactivity .

Future Directions

Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Their use is expected to continue to grow in these fields. Future research may focus on developing new synthetic approaches and improving the efficiency of existing methods .

properties

IUPAC Name

4-[(2,2-dimethylpropanoylamino)sulfamoyl]benzenesulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2O5S2/c1-11(2,3)10(15)13-14-21(18,19)9-6-4-8(5-7-9)20(12,16)17/h4-7,14H,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAWLIZGBQJZBAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NNS(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2,2-Dimethylpropanehydrazido)sulfonyl]benzene-1-sulfonyl fluoride

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